phenylthiocarbamyl-S-ethylcysteine phenylthiocarbamyl-S-ethylcysteine
Brand Name: Vulcanchem
CAS No.: 118573-61-8
VCID: VC0046318
InChI: InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1
SMILES: CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1
Molecular Formula: C12H16N2O2S2
Molecular Weight: 284.4 g/mol

phenylthiocarbamyl-S-ethylcysteine

CAS No.: 118573-61-8

Main Products

VCID: VC0046318

Molecular Formula: C12H16N2O2S2

Molecular Weight: 284.4 g/mol

phenylthiocarbamyl-S-ethylcysteine - 118573-61-8

CAS No. 118573-61-8
Product Name phenylthiocarbamyl-S-ethylcysteine
Molecular Formula C12H16N2O2S2
Molecular Weight 284.4 g/mol
IUPAC Name (2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid
Standard InChI InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Standard InChIKey VXBLCJFXZZAMPK-JTQLQIEISA-N
Isomeric SMILES CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1
SMILES CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1
Canonical SMILES CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1
Synonyms phenylthiocarbamyl-S-ethylcysteine
PTCSEC
PubChem Compound 3037816
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator